molecular formula C21H24N4O2S B2896067 12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one CAS No. 1105201-17-9

12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one

Cat. No.: B2896067
CAS No.: 1105201-17-9
M. Wt: 396.51
InChI Key: RESQQWYVVRPFEF-UHFFFAOYSA-N
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Description

12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a piperazine ring, a thiazole ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a piperazine derivative with a thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, hydroxylated compounds, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as dopamine receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in various research domains.

Properties

IUPAC Name

12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c26-19(24-11-9-23(10-12-24)15-5-2-1-3-6-15)13-16-14-28-21-22-18-8-4-7-17(18)20(27)25(16)21/h1-3,5-6,16H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESQQWYVVRPFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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